4,6-Dimethoxy-1H-indazole-3-carboxylic acid
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Overview
Description
“5,6-Dimethoxy-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H10N2O41. It has a molecular weight of 222.2 and is an orange solid1.
Synthesis Analysis
There are several strategies for the synthesis of 1H- and 2H-indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines2.
Molecular Structure Analysis
The InChI code for “5,6-Dimethoxy-1H-indazole-3-carboxylic acid” is 1S/C10H10N2O4/c1-15-7-3-5-6 (4-8 (7)16-2)11-12-9 (5)10 (13)14/h3-4H,1-2H3, (H,11,12) (H,13,14)1.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “4,6-Dimethoxy-1H-indazole-3-carboxylic acid”.Physical And Chemical Properties Analysis
“5,6-Dimethoxy-1H-indazole-3-carboxylic acid” is an orange solid1. It has a molecular weight of 222.21.
Scientific Research Applications
Synthesis and Modification Techniques
The synthesis and modification of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid derivatives play a crucial role in the development of potential pharmaceuticals and materials. A method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazine groups demonstrates its application in creating antifungal agents from N-benzylpyroglutamic acids, showcasing its versatility in drug development (Oudir et al., 2006). Furthermore, the transformation of carboxylic acids to 2-oxazolines using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions highlights its utility in synthetic organic chemistry, offering efficient pathways to oxazoline derivatives with significant yields (Bandgar & Pandit, 2003).
Catalytic and Structural Applications
4,6-Dimethoxy-1H-indazole-3-carboxylic acid derivatives are involved in catalytic and structural applications, providing insights into their utility in material science and catalysis. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent for the formation of amides and esters from carboxylic acids showcases its potential in facilitating bond formation under mild conditions, which is crucial for the synthesis of complex molecules (Kunishima et al., 1999).
Crystal Structure and Material Properties
The study of crystal structures of indazole derivatives, including 4,6-Dimethoxy-1H-indazole-3-carboxylic acid, reveals their potential in the development of new materials with unique properties. The crystal structure analysis of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, for instance, provides valuable information on its molecular arrangement, which could be instrumental in understanding its stability, bioactivity, and therapeutic activity (Hu Yong-zhou, 2008).
Safety And Hazards
The safety data sheet for “1H-Indazole-3-carboxylic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation3.
Future Directions
Indazole-containing heterocyclic compounds are drawing more attention in medicinal chemistry as kinase inhibitors2. Much effort has been spent in recent years to develop synthetic approaches to indazoles2.
Please note that the information provided is based on the closest matches found and may not be directly applicable to “4,6-Dimethoxy-1H-indazole-3-carboxylic acid”. For accurate information, further research and laboratory analysis are required.
properties
IUPAC Name |
4,6-dimethoxy-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMWHRPYMZVCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646224 |
Source
|
Record name | 4,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
CAS RN |
885520-36-5 |
Source
|
Record name | 4,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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